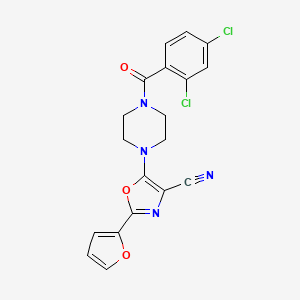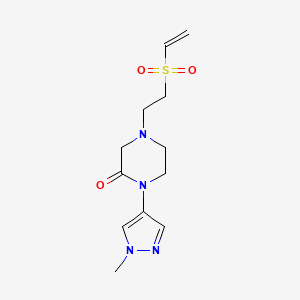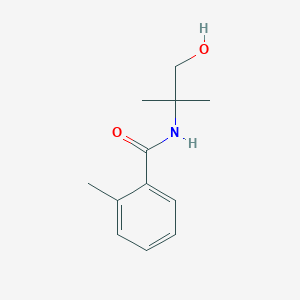
1-(tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex urea derivatives often involves multicomponent reactions that are both efficient and environmentally friendly. Brahmachari and Banerjee (2014) detail a one-pot synthesis approach using urea as an organo-catalyst to create densely functionalized pyrans, which are structurally related to the compound . This method emphasizes mild reaction conditions and high efficiency, highlighting the potential pathways for synthesizing similar compounds (Brahmachari & Banerjee, 2014).
Molecular Structure Analysis
Investigations into the molecular structure of similar compounds have been conducted through techniques like X-ray diffraction. Sharma et al. (2015) and (2016) utilized single-crystal X-ray diffraction to elucidate the structure of related pyran derivatives, which aids in understanding the molecular geometry, bonding patterns, and electronic structure of such molecules. These studies contribute to a foundational understanding of how the structural attributes of the compound might be characterized (Sharma et al., 2015); (Sharma et al., 2016).
Chemical Reactions and Properties
The reactivity of urea-based compounds often involves interactions with various organic and inorganic reagents. Singh et al. (2001) discuss the reactions of a tetrahydro-2H-pyran derivative with iodine, copper(I), and mercury(II), revealing insights into the compound’s reactivity and potential for forming diverse chemical structures (Singh et al., 2001).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are critical for understanding the practical applications of a compound. While specific data on 1-(tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea is not available, related research by Li et al. (2017) on the synthesis of pyrano derivatives provides valuable context on the physical characteristics that similar compounds may exhibit (Li et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity with other chemical entities, and thermal stability, are essential for applications in material science and organic synthesis. Studies by Biglari et al. (2020) on the use of green catalysts for synthesizing pyrano and pyrimidinone derivatives shed light on the environmentally benign methods that can be applied to similar urea-based compounds, emphasizing their chemical versatility and potential for sustainable chemistry (Biglari et al., 2020).
Propriétés
IUPAC Name |
1-(oxan-4-yl)-3-[(1-thiophen-2-ylcyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-15(18-13-5-9-20-10-6-13)17-12-16(7-1-2-8-16)14-4-3-11-21-14/h3-4,11,13H,1-2,5-10,12H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDFMXHWFCKKFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NC2CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tetrahydro-2H-pyran-4-yl)-3-((1-(thiophen-2-yl)cyclopentyl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2489023.png)

![2-[6-(Aminomethyl)pyridin-2-yl]-1-2-thiazinane-1,1-dione dihydrochloride](/img/structure/B2489025.png)




![5-(3-nitrophenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2489033.png)

![2-[4-(chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B2489035.png)

![1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2489037.png)
![(4-Benzylpiperazin-1-yl)(1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methanone](/img/structure/B2489042.png)
